molecular formula C6H2Br4O B086105 2,3,4,6-Tetrabromophenol CAS No. 14400-94-3

2,3,4,6-Tetrabromophenol

Cat. No.: B086105
CAS No.: 14400-94-3
M. Wt: 409.69 g/mol
InChI Key: CXPJZISGVIVNEL-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrabromophenol is an organic compound with the molecular formula C6H2Br4O. It is a brominated derivative of phenol, characterized by the presence of four bromine atoms attached to the benzene ring. This compound is known for its use in various industrial applications, particularly as an intermediate in the synthesis of flame retardants.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetrabromophenol can be synthesized through the bromination of phenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 3, 4, and 6 positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrabromophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated phenols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include less brominated phenols or completely de-brominated phenols.

Scientific Research Applications

2,3,4,6-Tetrabromophenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of flame retardants and other brominated compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in pharmaceuticals and as a model compound for studying brominated phenols.

    Industry: Utilized in the production of flame retardants, plastic additives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrabromophenol involves its interaction with various molecular targets and pathways. As a brominated phenol, it can interact with enzymes and receptors in biological systems, potentially disrupting normal cellular functions. The compound’s bromine atoms can form strong interactions with proteins and other biomolecules, leading to changes in their structure and activity.

Comparison with Similar Compounds

2,3,4,6-Tetrabromophenol can be compared with other brominated phenols, such as:

    2,4,6-Tribromophenol: Similar in structure but with three bromine atoms. It is also used as an intermediate in flame retardant synthesis.

    2,3,4,5-Tetrabromophenol: Another tetrabrominated phenol with bromine atoms at different positions. It has similar applications but may exhibit different reactivity and properties.

    Pentabromophenol: Contains five bromine atoms and is used in similar applications but with higher bromine content.

The uniqueness of this compound lies in its specific bromination pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2,3,4,6-tetrabromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPJZISGVIVNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162597
Record name 2,3,4,6-Tetrabromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Sublimes
Record name 2,3,4,6-TETRABROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in benzene, ethanol
Record name 2,3,4,6-TETRABROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from alcohol

CAS No.

14400-94-3
Record name 2,3,4,6-Tetrabromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14400-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrabromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,6-Tetrabromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-TETRABROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

113.5 °C
Record name 2,3,4,6-TETRABROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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